molecular formula C10H8N2O3 B189485 5-Phenylbarbituric acid CAS No. 22275-34-9

5-Phenylbarbituric acid

Cat. No. B189485
CAS RN: 22275-34-9
M. Wt: 204.18 g/mol
InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
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Description

5-Phenylbarbituric acid, also known as Phenobarbital, is a nonselective central nervous system (CNS) depressant primarily used as a sedative-hypnotic and in subhypnotic doses as an anticonvulsant . It is a substituted barbituric acid and is not easily eliminated from circulation . It hyperpolarizes the synaptic neuronal membranes by favoring the activation of neuronal postsynaptic GABAA receptors by γ aminobutyric acid (GABA) .


Synthesis Analysis

The synthesis of 5-Phenylbarbituric acid involves complex chemical reactions. The differences between the free energy of the ion pair and the sum of the free energies of the triphenyl tetrazolium, phenobarbitone, phenobarbitone ion, and water molecules were used to compute the change in the Gibbs free energy G298 associated with ion pair formation .


Molecular Structure Analysis

The IUPAC systematic name for 5-Phenylbarbituric acid is 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione . The molecular formula is C12H12N2O3 .


Physical And Chemical Properties Analysis

Phenobarbital has a molecular weight of 232.2353 . It is extensively metabolized in the liver to two major metabolites .

Scientific Research Applications

1. Chemical Synthesis and Coordination Chemistry

5-Phenylbarbituric acid and its derivatives play a significant role in chemical synthesis and coordination chemistry. For instance, biologically active ligands derived from 5-phenylbarbituric acid have been synthesized and coordinated with various metal ions like Os(VIII), Ru(III), Zr(IV), and V(III). These compounds demonstrate potential applications in cancer treatment, antimicrobial activities, and as antioxidants (Masoud, Sweyllam, & Ahmed, 2020).

2. Forensic Toxicology

In forensic toxicology, derivatives of barbituric acid, including 5-phenylbarbituric acid, are significant for the identification of drugs in poisoning cases. The complexation reactions of these derivatives with metal chelates have been studied, providing insights into forensic investigations (Tripathi, 2008).

3. Chemical Microscopy and Crystallography

5-Phenylbarbituric acid derivatives have been used as reagents in chemical microscopy for identifying various basic substances. The study of the crystal morphologies of these derivatives provides valuable information for analytical techniques in chemistry (Brittain & Rehman, 2005).

4. Pharmaceutical Chemistry

In pharmaceutical chemistry, 5-phenylbarbituric acid derivatives are explored for their potential in the synthesis of various therapeutic agents. For example, studies have shown the synthesis of valproate from barbituric acid derivatives, highlighting the conversion of old drugs into new ones (Farsa & Brka, 2014).

5. Anticonvulsant Activity

Some derivatives of 5-phenylbarbituric acid have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to the development of new pharmacological agents for treating epilepsy and related disorders (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).

6. Analytical Chemistry and Drug Standardization

Barbituric acid derivatives, including 5-phenylbarbituric acid, are crucial in analytical chemistry, particularly in the standardization and quality evaluation of drugs. Methods for analyzing these compounds have been developed, expanding their application range in pharmaceuticals (Arzamastsev, Luttseva, & Sadchikova, 2001).

Safety And Hazards

Phenobarbital is toxic if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause drowsiness or dizziness. It is also suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
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InChI

InChI=1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEHILLCBQWTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176821
Record name 5-Phenylbarbituric acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Phenylbarbituric acid

CAS RN

22275-34-9
Record name 5-Phenylbarbituric acid
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Record name 5-Phenylbarbituric acid
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Record name 5-PHENYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
628
Citations
PP Williams - … Section B: Structural Crystallography and Crystal …, 1973 - scripts.iucr.org
Unit-cell constants have been obtained for five of the reported polymorphs of phenobarbitone, 5-ethyl-5-phenylbarbituric acid, ClzHtzO3Nz. Of these, form XIII has been shown to be a …
Number of citations: 43 scripts.iucr.org
AH Bakheit, HA Ghabbour, H Hussain, R Al-Salahi… - Crystals, 2022 - mdpi.com
The title compound triphenyl tetrazolium (TPT) of phenobarbital, 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt (4) was prepared by the reaction of 5-Ethyl-5-phenyl-2,4,6(1H, …
Number of citations: 6 www.mdpi.com
P De Meester, SSC Chu… - Journal of …, 1986 - Wiley Online Library
Crystals of 5‐phenylbarbituric acid, 2, are monoclinic, space group C2/c. There are 8 molecules in the unit cell of dimensions a = 20.218(3), b = 7.477(1), c, = 12.443(2), β = 111.54 and …
Number of citations: 18 onlinelibrary.wiley.com
SBE Simoes, MBN de Oliveira, B Gutfilen… - 1996 - osti.gov
The 5-ethyl-5-phenylbarbituric acid (phenobarbital) is used as a sedative, hypnotic and anticonvulsant drug. We decided to label it with technetium-99m. In order to determine the …
Number of citations: 2 www.osti.gov
DD DesMarteau, WT Pennington… - … Section C: Crystal …, 1994 - scripts.iucr.org
… than those observed in the parent compound, 5-phenylbarbituric acid [1.363 (3) and 1.422 (3)… are due primarily to the fact that 5-phenylbarbituric acid was found to have an unusual enol …
Number of citations: 14 scripts.iucr.org
S Guo, C Huang, N Zhang, S Ma, C Bo, B Gong… - Analytical …, 2022 - pubs.rsc.org
… The retention factors (k) of 1-benzyl-5-phenylbarbituric acid … The R S of 1-benzyl-5-phenylbarbituric acid and verapamil … of 1-benzyl-5-phenylbarbituric acid, fluoxetine hydrochloride, …
Number of citations: 5 pubs.rsc.org
J Avolio, R Rothchild - Journal of Magnetic Resonance (1969), 1984 - Elsevier
Barbiturates and related compounds have been extensively investigated because of important pharmacological properties, especially as sedatives, hypnotics, and anticonvulsants (1). …
Number of citations: 7 www.sciencedirect.com
RJ Prankerd, RH McKeown - International journal of pharmaceutics, 1990 - Elsevier
… At least four modifications of 5,5-diethylbarbituric acid and thirteen modifications of 5ethyl-5-phenylbarbituric acid have been described. However, a number of these can only exist in the …
Number of citations: 24 www.sciencedirect.com
S Spange, M Bauer, B Walfort… - The Journal of Organic …, 2006 - ACS Publications
… In this communication, we report on the results of the electrophilic substitution reaction of 5-phenylbarbituric acid and 5-phenyl-1-n-butylbarbituric acid, respectively, with several …
Number of citations: 12 pubs.acs.org
MCR Franssen, HC Van der Plas - Bioorganic Chemistry, 1987 - Elsevier
… The enzymatic chlorination of 1-methyl-5-phenylbarbituric acid does not proceed in a stereoselective manner. The results are compared with the present theories concerning the …
Number of citations: 28 www.sciencedirect.com

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